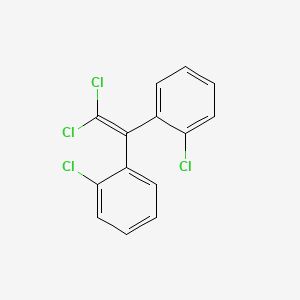

o,o'-DDE

概要

説明

o,o’-Dichlorodiphenyldichloroethylene (o,o’-DDE) is a degradation product of dichlorodiphenyltrichloroethane (DDT), a well-known insecticide. o,o’-DDE is an organochlorine compound that is persistent in the environment and can accumulate in the tissues of living organisms. It is known for its stability and resistance to degradation, which contributes to its long-term environmental presence .

準備方法

o,o’-DDE is primarily formed through the environmental degradation of DDT. The degradation process involves the removal of hydrogen chloride (HCl) from DDT, resulting in the formation of DDE. This process can occur under various environmental conditions, including exposure to sunlight and microbial activity .

化学反応の分析

o,o’-DDE undergoes several types of chemical reactions, including:

Oxidation: o,o’-DDE can be oxidized to form other degradation products. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction of o,o’-DDE can lead to the formation of less chlorinated compounds. Reducing agents such as sodium borohydride (NaBH4) are often used in these reactions.

Substitution: o,o’-DDE can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

科学的研究の応用

Environmental Monitoring

1. Bioindicator for Environmental Health

o,o'-DDE serves as a bioindicator for monitoring environmental health, particularly in aquatic ecosystems. Its presence in sediment and biota indicates historical DDT usage and ongoing contamination levels. Studies have shown that this compound concentrations in fish from contaminated lakes reflect the degradation of DDT over time, providing insights into pollution trends and ecosystem recovery efforts .

Table 1: Concentrations of this compound in Aquatic Systems

| Location | Sample Type | This compound Concentration (ng/g) | Year of Study |

|---|---|---|---|

| Puruzinho Lake | Fish | 1.6 - 13.3 | 2020 |

| Baltic Sea | Sediment | 2.5 | 2019 |

| Great Lakes | Fish | 0.5 - 3.0 | 2021 |

Health Implications

2. Endocrine Disruption and Reproductive Toxicity

Research indicates that this compound acts as an endocrine disruptor, impacting reproductive health in wildlife and potentially humans. It has been linked to reproductive failures in bird populations, such as the peregrine falcon, where elevated levels correlate with eggshell thinning and decreased hatching success .

Case Study: Peregrine Falcon Reproductive Health

A study conducted on peregrine falcons found that populations exposed to high levels of this compound exhibited significant reproductive failures. The study highlighted a direct correlation between blood levels of this compound and reduced eggshell thickness, leading to increased egg mortality rates .

Human Health Concerns

3. Association with Chronic Diseases

Epidemiological studies have suggested associations between this compound exposure and various chronic diseases, including diabetes and certain cancers. For instance, elevated serum concentrations of this compound were found to be significantly associated with the prevalence of type 2 diabetes among populations exposed to high levels of this compound .

Table 2: Health Outcomes Associated with this compound Exposure

| Health Outcome | Study Reference | Findings |

|---|---|---|

| Type 2 Diabetes | Lee et al., 2006 | OR = 4.3 for highest exposure quartile |

| Breast Cancer | Cocco et al., 2000 | No significant association found |

| Fetal Loss | Longnecker et al., 2005 | Increased risk associated with high DDE levels |

作用機序

o,o’-DDE exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormone signaling pathways. o,o’-DDE has been shown to bind to estrogen receptors, altering the expression of estrogen-responsive genes. This can result in reproductive and developmental abnormalities in exposed organisms .

類似化合物との比較

o,o’-DDE is similar to other degradation products of DDT, such as p,p’-DDE and p,p’-DDD. o,o’-DDE is unique in its specific chemical structure and its persistence in the environment. Compared to p,p’-DDE, o,o’-DDE is less commonly studied but still poses significant environmental and health risks .

Similar compounds include:

p,p’-DDE: Another degradation product of DDT, known for its persistence and bioaccumulation.

Conclusion

o,o’-DDE is a significant environmental pollutant with persistent and bioaccumulative properties. Its stability and resistance to degradation make it a compound of interest in environmental and toxicological research. Understanding its chemical behavior, environmental impact, and health effects is crucial for developing strategies to mitigate its presence in the environment.

生物活性

o,o'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene) is a persistent organic pollutant and a major metabolite of DDT (dichlorodiphenyltrichloroethane). It has been extensively studied due to its widespread environmental presence and potential health effects on humans and wildlife. This article delves into the biological activity of this compound, highlighting its toxicological profile, mechanisms of action, and associated health risks through various studies and case reports.

Toxicological Profile

This compound is known for its endocrine-disrupting properties and its ability to accumulate in adipose tissues. Research indicates that it can affect various biological systems, primarily through its interactions with hormone receptors.

Key Findings:

- Metabolism : this compound is formed from the metabolic breakdown of DDT. Studies have shown that it is a stable metabolite with higher concentrations in human tissues compared to its parent compound, DDT .

- Endocrine Disruption : It exhibits estrogenic activity, which can interfere with normal hormonal functions. In vitro studies have demonstrated that this compound can induce vitellogenin production in fish, indicating estrogenic effects .

Case Studies and Epidemiological Evidence

Numerous studies have linked this compound exposure to various health outcomes:

-

Cancer Risks :

- A case-control study found a significant association between high blood levels of DDT (and by extension, this compound) and liver cancer in men, with an odds ratio of 3.8 for those with the highest levels .

- In occupational studies, workers exposed to DDT had elevated risks of pancreatic cancer, supporting the carcinogenic potential of its metabolites .

- Reproductive Health :

- Diabetes Association :

The biological activity of this compound is primarily mediated through its interaction with the endocrine system:

- Estrogen Receptor Modulation : this compound binds to estrogen receptors, mimicking estrogen's action and potentially leading to reproductive and developmental issues.

- Cytochrome P450 Induction : Research indicates that this compound can induce cytochrome P450 enzymes, which are involved in drug metabolism and synthesis of steroid hormones . This induction can lead to altered metabolism of other xenobiotics and endogenous compounds.

Data Table: Summary of Biological Effects

特性

IUPAC Name |

1-chloro-2-[2,2-dichloro-1-(2-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl4/c15-11-7-3-1-5-9(11)13(14(17)18)10-6-2-4-8-12(10)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIMKQKQRACGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C(Cl)Cl)C2=CC=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3328-98-1 | |

| Record name | O,O'-Dde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003328981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O'-DDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/151Q6M24OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。